molecular formula C26H22N2O6 B613371 Fmoc-pro-onp CAS No. 71989-32-7

Fmoc-pro-onp

Cat. No.: B613371
CAS No.: 71989-32-7
M. Wt: 458.47
InChI Key: DPQKQTHUEOUIMN-DEOSSOPVSA-N
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Description

Fmoc-pro-onp: is a compound that combines the fluorenylmethoxycarbonyl (Fmoc) protecting group with proline and p-nitrophenol (onp). The Fmoc group is widely used in organic synthesis, particularly in peptide synthesis, due to its stability under acidic conditions and ease of removal under basic conditions. Proline is an amino acid that plays a crucial role in protein structure, while p-nitrophenol is often used as a leaving group in various chemical reactions.

Mechanism of Action

Target of Action

The primary target of Fmoc-Pro-ONp is the amine group in organic compounds . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other methods for introducing the Fmoc group include through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in Solid-Phase Peptide Synthesis (SPPS) .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base , which could potentially impact its bioavailability.

Result of Action

The result of the action of this compound is the protection of the amine group during the synthesis process, and its subsequent removal when no longer needed . This allows for the successful synthesis of complex organic compounds, including peptides .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a base for the removal of the Fmoc group . The stability of the compound can also be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Fmoc-Pro-ONp is known for its role in biochemical reactions, particularly in the protection of amines during organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The fluorenyl group of this compound is highly fluorescent, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .

Cellular Effects

While specific cellular effects of this compound are not extensively documented, Fmoc-modified amino acids and short peptides have been shown to have significant potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . These properties can promote the association of building blocks, influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group for amines in organic synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The stability of this compound in laboratory settings is crucial for its use in peptide synthesis. The Fmoc group has been noted for its beneficial attributes, allowing for very rapid and highly efficient synthesis of peptides . The Fmoc group does possess disadvantageous properties, such as the requirement that excess Fmoc-Cl be removed before an analysis of fluorescence .

Metabolic Pathways

The Fmoc group is known to play a significant role in the chemical synthesis of peptides , suggesting its involvement in metabolic processes related to peptide synthesis and degradation.

Subcellular Localization

The localization of proteins and their functions are highly correlated . Therefore, understanding the subcellular localization of this compound could provide insights into its activity or function.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Bases: Piperidine, dipropylamine, diethylamine.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

    Boc-Pro-onp: Uses tert-butyloxycarbonyl (Boc) as the protecting group.

    Cbz-Pro-onp: Uses benzyloxycarbonyl (Cbz) as the protecting group.

Uniqueness:

Properties

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c29-25(34-18-13-11-17(12-14-18)28(31)32)24-10-5-15-27(24)26(30)33-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23-24H,5,10,15-16H2/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQKQTHUEOUIMN-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139632
Record name 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-32-7
Record name 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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